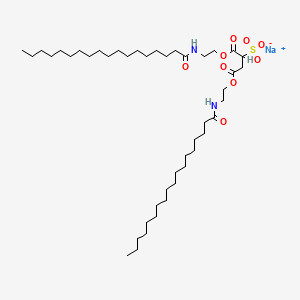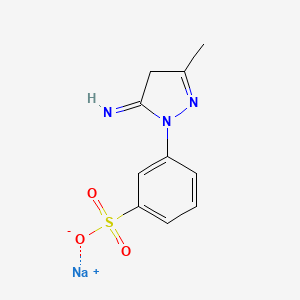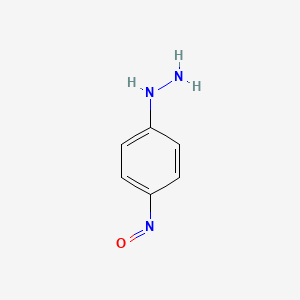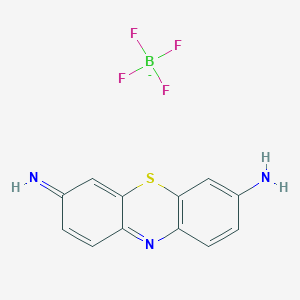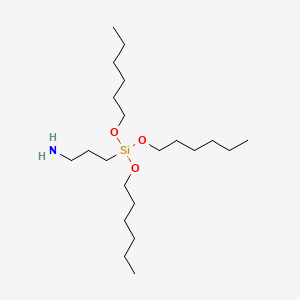
3-(Tris(hexyloxy)silyl)propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tris(hexyloxy)silyl)propylamine is an organosilicon compound with the molecular formula C21H47NO3Si. It is characterized by the presence of a propylamine group attached to a silicon atom, which is further bonded to three hexyloxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tris(hexyloxy)silyl)propylamine typically involves the reaction of 3-aminopropyltriethoxysilane with hexanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the substitution of ethoxy groups with hexyloxy groups. The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of any impurities .
Análisis De Reacciones Químicas
Types of Reactions
3-(Tris(hexyloxy)silyl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The hexyloxy groups can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various alkoxy or functionalized silane derivatives.
Aplicaciones Científicas De Investigación
3-(Tris(hexyloxy)silyl)propylamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Tris(hexyloxy)silyl)propylamine involves its ability to form stable bonds with various substrates through its silicon atom. The hexyloxy groups provide hydrophobic properties, while the propylamine group offers reactivity towards nucleophiles and electrophiles. This dual functionality allows the compound to interact with a wide range of molecular targets and pathways, making it versatile in different applications .
Comparación Con Compuestos Similares
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar structure but with ethoxy groups instead of hexyloxy groups.
3-(Trimethoxysilyl)propylamine: Contains methoxy groups instead of hexyloxy groups.
3-(Tris(trimethylsiloxy)silyl)propylamine: Features trimethylsiloxy groups instead of hexyloxy groups.
Uniqueness
3-(Tris(hexyloxy)silyl)propylamine is unique due to its hexyloxy groups, which provide enhanced hydrophobicity and stability compared to its ethoxy and methoxy counterparts. This makes it particularly useful in applications where moisture resistance and long-term stability are critical .
Propiedades
Número CAS |
94277-92-6 |
|---|---|
Fórmula molecular |
C21H47NO3Si |
Peso molecular |
389.7 g/mol |
Nombre IUPAC |
3-trihexoxysilylpropan-1-amine |
InChI |
InChI=1S/C21H47NO3Si/c1-4-7-10-13-18-23-26(21-16-17-22,24-19-14-11-8-5-2)25-20-15-12-9-6-3/h4-22H2,1-3H3 |
Clave InChI |
AHGOFHPILSLAMS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCO[Si](CCCN)(OCCCCCC)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


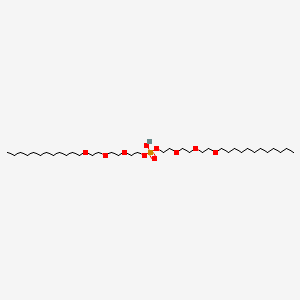
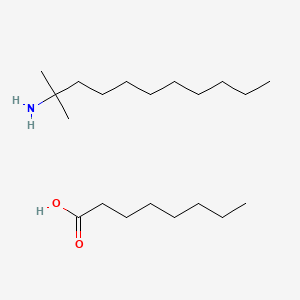
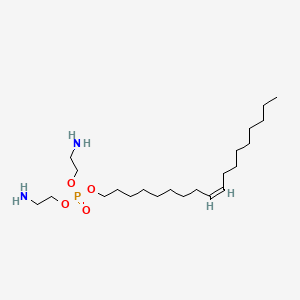
![6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12674503.png)
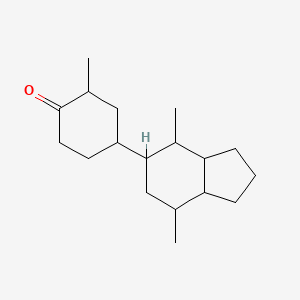

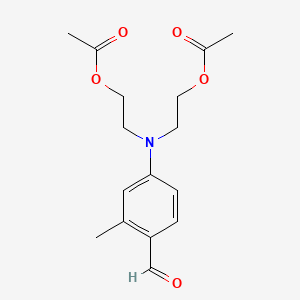
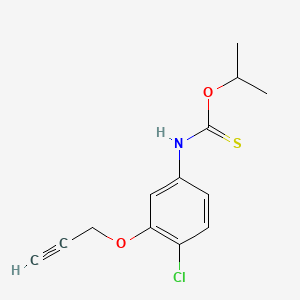
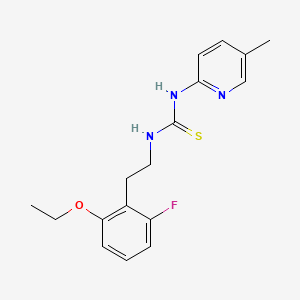
![1,1'-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol]](/img/structure/B12674548.png)
